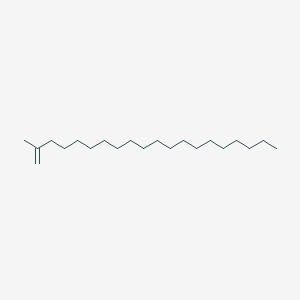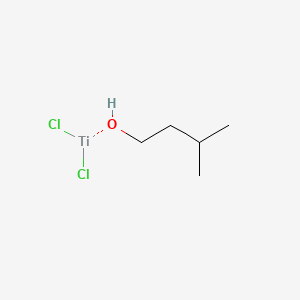
Dichloro(3-methylbutan-1-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(3-methylbutan-1-olato)titanium: is a chemical compound with the molecular formula C5H12Cl2OTi and a molecular weight of 206.92118 g/mol . It appears as a white to pale yellow crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide, but insoluble in water . The compound is stable in air but hydrolyzes easily when exposed to moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(3-methylbutan-1-olato)titanium can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium compound. The general reaction scheme is as follows:
TiCl4+C5H12O→TiCl2(C5H12O)+2HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous solvents is crucial to prevent contamination and degradation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(3-methylbutan-1-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like alcohols, amines, or phosphines can be used under anhydrous conditions.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2) and organic by-products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Applications De Recherche Scientifique
Dichloro(3-methylbutan-1-olato)titanium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its catalytic properties.
Mécanisme D'action
The mechanism by which dichloro(3-methylbutan-1-olato)titanium exerts its effects involves coordination chemistry. The titanium center can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
Comparaison Avec Des Composés Similaires
- Dichloro(2-methylpropan-1-olato)titanium
- Dichloro(4-methylpentan-1-olato)titanium
- Dichloro(2-ethylhexan-1-olato)titanium
Comparison: Dichloro(3-methylbutan-1-olato)titanium is unique due to the presence of the 3-methylbutan-1-ol ligand, which imparts specific steric and electronic properties to the compound. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
97259-80-8 |
|---|---|
Formule moléculaire |
C5H12Cl2OTi |
Poids moléculaire |
206.92 g/mol |
Nom IUPAC |
dichlorotitanium;3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O.2ClH.Ti/c1-5(2)3-4-6;;;/h5-6H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
CSCJPUKSAVOMIO-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCO.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



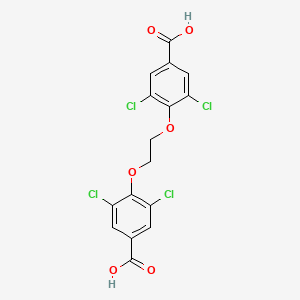
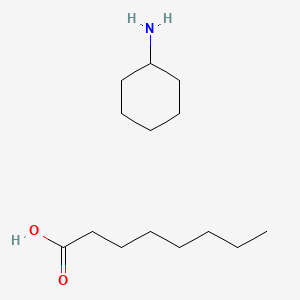
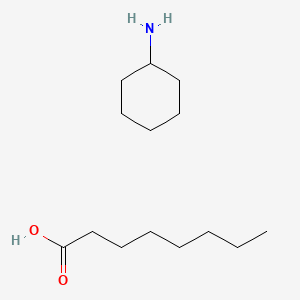

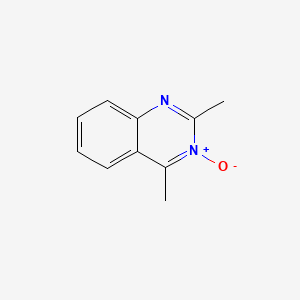
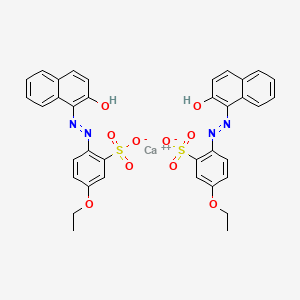
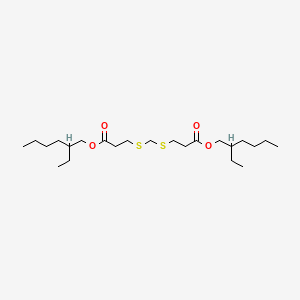
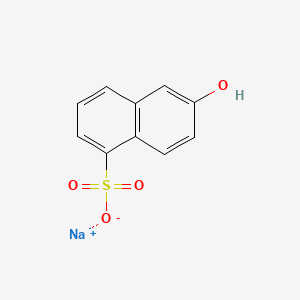
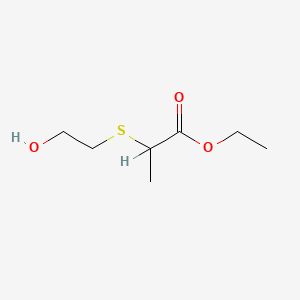
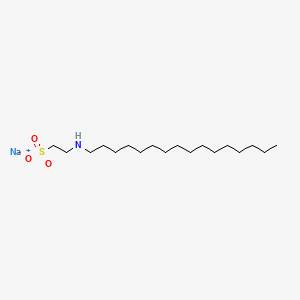

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
